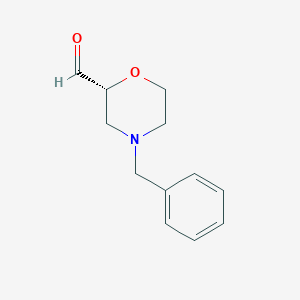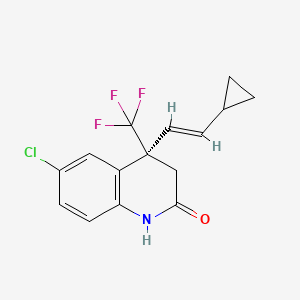
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a chloro, cyclopropylvinyl, and trifluoromethyl group attached to a dihydroquinolinone core. The compound’s distinct chemical structure imparts specific properties that make it valuable in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro, cyclopropylvinyl, and trifluoromethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the quinolinone core through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Vinylation: Addition of the cyclopropylvinyl group through palladium-catalyzed coupling reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinolinone core to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolinone derivatives.
科学研究应用
Chemistry
In chemistry, (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the (R,E) configuration.
4-(2-Cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the chloro group.
6-Chloro-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the cyclopropylvinyl group.
Uniqueness
The uniqueness of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one lies in its specific configuration and the presence of all three functional groups (chloro, cyclopropylvinyl, and trifluoromethyl). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H13ClF3NO |
|---|---|
分子量 |
315.72 g/mol |
IUPAC 名称 |
(4R)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H13ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-7,9H,1-2,8H2,(H,20,21)/b6-5+/t14-/m0/s1 |
InChI 键 |
DCWCOBPGBZNXDS-GJBLVYBDSA-N |
手性 SMILES |
C1CC1/C=C/[C@@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
规范 SMILES |
C1CC1C=CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)

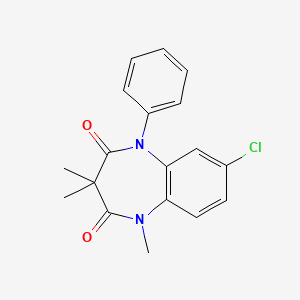
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)

![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
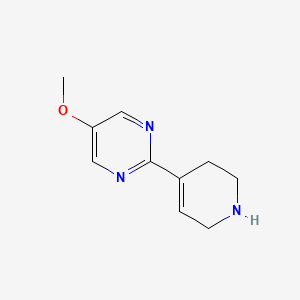
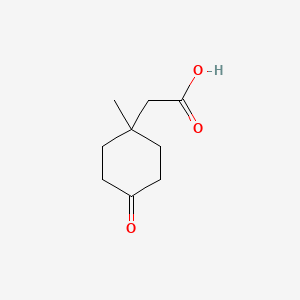
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
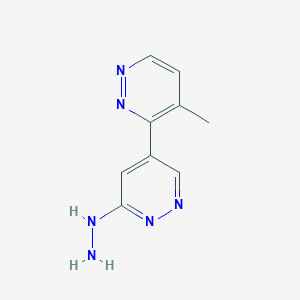
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)

